![molecular formula C18H22N2O2 B318243 2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B318243.png)
2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, an isoxazole ring, and a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling of the Rings: The final step involves coupling the isoxazole and piperidine rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice to maximize product purity and minimize by-products.
Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethyl-piperidin-1-yl)-(5-phenyl-isoxazol-3-yl)-methanone
- (2-Methyl-piperidin-1-yl)-(5-p-tolyl-isoxazol-3-yl)-methanone
- (2-Ethyl-piperidin-1-yl)-(5-p-tolyl-isoxazol-3-yl)-ethanone
Uniqueness
- Structural Features : The presence of both piperidine and isoxazole rings in 2-ETHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE provides unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to the specific arrangement of functional groups.
- Applications : Its potential applications in medicine and industry set it apart from similar compounds.
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(2-ethylpiperidin-1-yl)-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C18H22N2O2/c1-3-15-6-4-5-11-20(15)18(21)16-12-17(22-19-16)14-9-7-13(2)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
Clave InChI |
FXSUNXQLQYOQGH-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
SMILES canónico |
CCC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


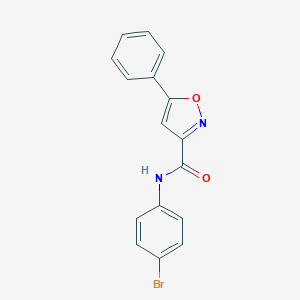
![5-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318167.png)
![Methyl 2-{[(5-phenyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B318168.png)
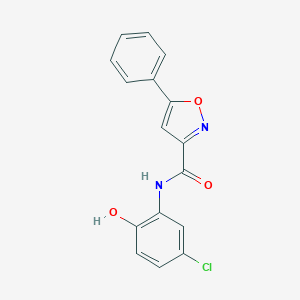

![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318173.png)
![1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B318174.png)
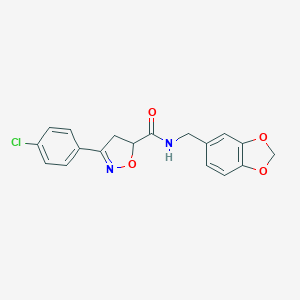
![[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B318176.png)
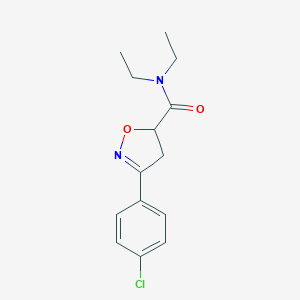
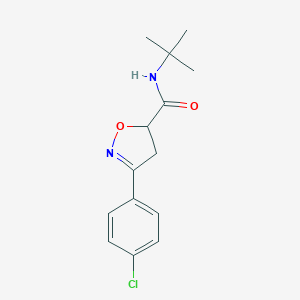
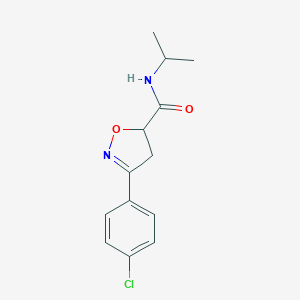
![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B318182.png)
![4-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B318183.png)
